molecular formula C11H12N2O2S B14137455 S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate CAS No. 88791-23-5

S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate

Cat. No.: B14137455
CAS No.: 88791-23-5
M. Wt: 236.29 g/mol
InChI Key: VMYOBFVAXRPRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate is an organic compound with a unique structure that includes a cyano group, a methoxy group, and a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and a solvent like dimethylformamide (DMF). The reaction is carried out under nitrogen atmosphere at an elevated temperature of around 50°C. The product is then precipitated by adding water and collected by vacuum filtration .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy and dimethylcarbamothioate groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
  • 2-Cyano-6-methoxybenzothiazole

Uniqueness

S-(2-Cyano-6-methoxyphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

88791-23-5

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

S-(2-cyano-6-methoxyphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C11H12N2O2S/c1-13(2)11(14)16-10-8(7-12)5-4-6-9(10)15-3/h4-6H,1-3H3

InChI Key

VMYOBFVAXRPRCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=C(C=CC=C1OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.